

Comprehensive literature review of Bis-methacrylate-PEG5 in scientific research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis-methacrylate-PEG5*

Cat. No.: *B3099053*

[Get Quote](#)

An In-Depth Technical Guide to Bis-methacrylate-PEG Compounds in Scientific Research

Introduction

Poly(ethylene glycol) (PEG) based hydrogels are a cornerstone of biomedical research, valued for their biocompatibility, tunable properties, and ability to mimic the native extracellular matrix. Within this class of materials, bis-methacrylate functionalized PEG serves as a critical building block for creating crosslinked hydrogel networks. This guide provides a comprehensive overview of bis-methacrylate-PEG compounds, with a focus on their synthesis, properties, and applications in drug delivery and tissue engineering. While this document centers on the principles of bis-methacrylate-PEG, it is important to note that the specific number of PEG repeat units can vary, influencing the final properties of the hydrogel.

Synthesis of Bis-methacrylate-PEG

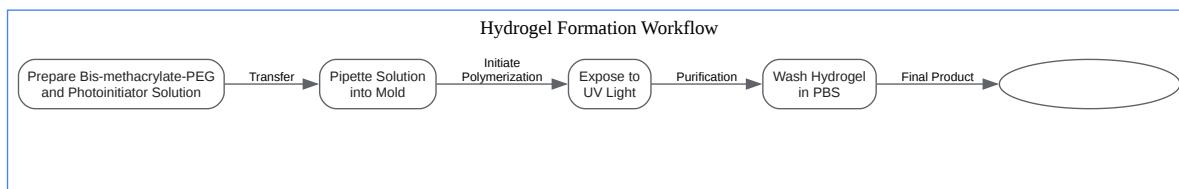
Bis-methacrylate-PEG is typically synthesized by functionalizing the terminal hydroxyl groups of a PEG molecule with methacrylate groups. A common method involves the reaction of PEG with methacrylic anhydride in the presence of a base catalyst.^{[1][2][3][4]} An alternative, often faster, approach is microwave-assisted synthesis, which can be performed without a solvent.^{[1][3]}

General Experimental Protocol for Synthesis:

- Materials: Poly(ethylene glycol) of the desired molecular weight, methacrylic anhydride, dichloromethane (DCM), triethylamine (TEA), and activated molecular sieves.
- Procedure:
 - Dissolve PEG in anhydrous DCM in a round-bottom flask.
 - Add freshly activated molecular sieves to ensure anhydrous conditions.
 - Add triethylamine to the solution as a catalyst.
 - Slowly add methacrylic anhydride to the reaction mixture.
 - Allow the reaction to proceed at room temperature for a set time (e.g., 4 days) with constant stirring.[3]
 - After the reaction is complete, filter the solution to remove the molecular sieves.
 - Precipitate the product by adding the solution to cold diethyl ether.
 - Collect the precipitate by filtration and dry it under a vacuum.
- Characterization: The final product is typically characterized using techniques such as ^1H NMR and MALDI-TOF mass spectrometry to confirm the addition of the methacrylate groups and determine the purity and molecular weight distribution.[1][3][4]

Hydrogel Formation via Photopolymerization

Bis-methacrylate-PEG hydrogels are commonly formed through photopolymerization. This process involves exposing a solution of the bis-methacrylate-PEG macromer and a photoinitiator to ultraviolet (UV) light. The UV light initiates the generation of free radicals from the photoinitiator, which then trigger the crosslinking of the methacrylate groups, forming a three-dimensional hydrogel network.[5][6][7][8][9][10]


General Experimental Protocol for Photopolymerization:

- Materials: Bis-methacrylate-PEG, a photoinitiator (e.g., Irgacure 2959, 2-dimethoxy-2-phenylacetophenone), and a solvent (e.g., phosphate-buffered saline (PBS) or cell culture

medium).

- Procedure:

- Prepare a solution of the bis-methacrylate-PEG in the chosen solvent at the desired concentration (e.g., 10-20% w/v).[3][5]
- Add the photoinitiator to the solution at a specific concentration (e.g., 0.05-1% w/v) and dissolve it completely.[5][8]
- Pipette the solution into a mold of the desired shape.
- Expose the solution to a UV light source (e.g., 365 nm) for a defined period to initiate crosslinking.[5][8]
- After polymerization, wash the resulting hydrogel with PBS to remove any unreacted components.

[Click to download full resolution via product page](#)

Fig. 1: Experimental workflow for hydrogel formation.

Properties and Characterization of Bis-methacrylate-PEG Hydrogels

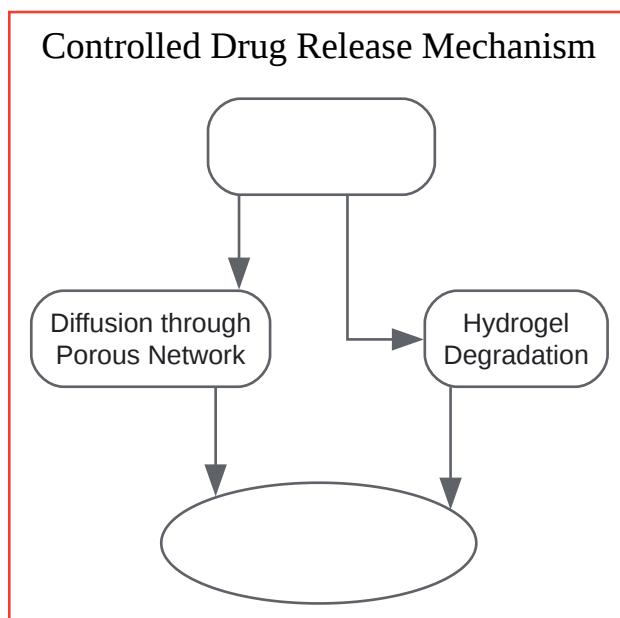
The physicochemical properties of bis-methacrylate-PEG hydrogels are critical for their performance in various applications and can be tailored by adjusting parameters such as the molecular weight of the PEG, the concentration of the polymer, and the crosslinking density.

Quantitative Data on PEG Dimethacrylate (PEGDM) Hydrogels

Property	Molecular Weight (g/mol)	Concentration (% w/v)	Value	Measurement Technique
Mechanical Properties				
Compressive Modulus	700	20	Varies with photoinitiator	Uniaxial Compression
Young's Modulus	Not Specified	Not Specified	0.9 - 9.17 MPa	Uniaxial Compression[11]
Shear Storage Modulus (G')	550 - 750	Not Specified	Increases with MW	Rheology[6][12]
Swelling Properties				
Swelling Ratio	360/550 vs 526/1000	Not Specified	Higher for high MW (300%)	Gravimetric Analysis[13][14]
Biocompatibility				
Cell Viability	550, 750	Not Specified	~80% after 24h	MC3T3-E1 Cell Culture[12][15]
Cell Viability	1000 - 8000	10-20	Viable after 2 weeks	Bovine Chondrocyte Culture[1][3]

Note: The properties of "Bis-methacrylate-PEG5" would correspond to a very low molecular weight PEGDM. The data presented is for a range of low to higher molecular weight PEGDM to illustrate general trends.

Experimental Protocols for Characterization

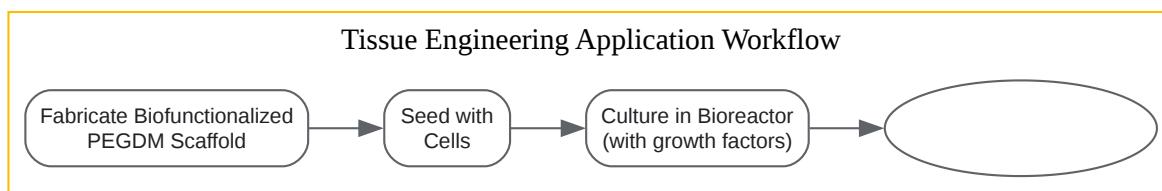

- Mechanical Testing (Uniaxial Compression): Hydrogel samples are equilibrated in PBS and compressed at a constant rate using a mechanical tester. Stress-strain curves are generated to calculate the compressive modulus and Young's modulus.[11]
- Rheological Analysis: The viscoelastic properties of the hydrogels, such as the storage (G') and loss (G'') moduli, are measured using a rheometer. These tests are often performed during photopolymerization to monitor the crosslinking process.[4][6][12]
- Swelling Studies: Pre-weighed, dry hydrogels are immersed in a buffer solution (e.g., PBS) at a specific pH and temperature. At various time points, the hydrogels are removed, blotted to remove excess surface water, and weighed. The swelling ratio is calculated as the ratio of the weight of the swollen hydrogel to the weight of the dry hydrogel.[13][14]
- Biocompatibility Assessment (Cell Viability): Cells are encapsulated within the hydrogel during polymerization or seeded on top of the hydrogel. Cell viability is assessed at different time points using assays such as the Live/Dead assay or MTT assay.[1][12]

Applications in Scientific Research

Bis-methacrylate-PEG hydrogels are extensively used in drug delivery and tissue engineering due to their tunable properties and biocompatibility.

Drug Delivery

These hydrogels can serve as depots for the controlled release of therapeutic agents.[13][14][16][17][18] The release of a drug from the hydrogel is governed by factors such as the hydrogel's mesh size, its degradation rate, and the physicochemical properties of the drug.[16]



[Click to download full resolution via product page](#)

Fig. 2: Mechanisms of drug release from hydrogels.

Tissue Engineering

In tissue engineering, bis-methacrylate-PEG hydrogels function as scaffolds that provide structural support for cell growth and tissue regeneration.[19][20][21][22][23][24][25] The mechanical properties of the scaffold can be tuned to match those of the target tissue. While inherently bioinert, these hydrogels can be modified with cell-adhesive ligands (e.g., RGD peptides) to promote cell attachment and function.[22][24][25]

[Click to download full resolution via product page](#)

Fig. 3: Workflow for tissue engineering applications.

Conclusion

Bis-methacrylate-PEG compounds are versatile and indispensable tools in modern biomedical research. Their ease of synthesis, tunable properties, and biocompatibility make them ideal for creating hydrogels for a wide array of applications, from controlled drug delivery to the engineering of complex tissues. The ability to precisely control the molecular weight of the PEG backbone allows for fine-tuning of the resulting hydrogel's mechanical and swelling properties, enabling researchers to design materials tailored to their specific needs. As research continues to advance, the role of bis-methacrylate-PEG hydrogels in developing novel therapies and understanding fundamental biological processes is set to expand even further.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and characterization of PEG dimethacrylates and their hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. Synthesis and Characterization of Polyethylene Glycol Dimethacrylate Hydrogels for Biomedical Application | Scientific.Net [scientific.net]
- 7. Drug Delivered Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogels and Their Mechanical Characterization Tests for Tissue Engineering Applications | MRS Advances | Cambridge Core [cambridge.org]
- 8. Biomechanical Performances of Networked Polyethylene Glycol Diacrylate: Effect of Photoinitiator Concentration, Temperature, and Incubation Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]

- 10. Polyethylene Glycol Diacrylate Adapted Photopolymerization Material for Contact Lens with Improved Elastic Modulus Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of Biodegradable Polyethylene Glycol Dimethacrylate Hydrogels via Thiol-ene Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.tus.ie [research.tus.ie]
- 13. Poly(ethylene glycol) methacrylate/dimethacrylate hydrogels for controlled release of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nru.uncst.go.ug [nru.uncst.go.ug]
- 15. Synthesis and Characterization of Polyethylene Glycol Dimethacrylate Hydrogels for Biomedical Application (2014) | Małgorzata A. Poplawska | 2 Citations [scispace.com]
- 16. Long-term Controlled Protein Release from Poly(ethylene glycol) Hydrogels by Modulating Mesh Size and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Poly(ethylene glycol) Methacrylate/Dimethacrylate Hydrogels for Controlled Release of Hydrophobic Drugs | Semantic Scholar [semanticscholar.org]
- 18. Synthesis of Polyethylene Glycol Diacrylate/Acrylic Acid Nanoparticles as Nanocarriers for the Controlled Delivery of Doxorubicin to Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Additive Manufacturing and Physicomechanical Characteristics of PEGDA Hydrogels: Recent Advances and Perspective for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bioactive Polyurethane–Poly(ethylene Glycol) Diacrylate Hydrogels for Applications in Tissue Engineering [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. nichd.nih.gov [nichd.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Potential of Hydrogels Based on Poly(Ethylene Glycol) and Sebacic Acid as Orthopedic Tissue Engineering Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comprehensive literature review of Bis-methacrylate-PEG5 in scientific research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3099053#comprehensive-literature-review-of-bis-methacrylate-peg5-in-scientific-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com